ethyl 2-[(1,3-dioxaindan-5-yl)amino]acetate
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Overview
Description
ethyl 2-[(1,3-dioxaindan-5-yl)amino]acetate is an organic compound that belongs to the class of benzodioxole derivatives. This compound is characterized by the presence of an ethyl ester group attached to an amino-substituted benzodioxole ring. Benzodioxole derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(1,3-dioxaindan-5-yl)amino]acetate typically involves the reaction of 1,3-benzodioxole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(1,3-dioxaindan-5-yl)amino]acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
ethyl 2-[(1,3-dioxaindan-5-yl)amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[(1,3-dioxaindan-5-yl)amino]acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
ethyl 2-[(1,3-dioxaindan-5-yl)amino]acetate can be compared with other benzodioxole derivatives such as:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Known for their anticancer activity.
Benzodioxole derivatives as COX inhibitors: Studied for their anti-inflammatory properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities. Its ethyl ester group and amino substitution confer distinct chemical reactivity and biological properties compared to other benzodioxole derivatives .
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzodioxol-5-ylamino)acetate |
InChI |
InChI=1S/C11H13NO4/c1-2-14-11(13)6-12-8-3-4-9-10(5-8)16-7-15-9/h3-5,12H,2,6-7H2,1H3 |
InChI Key |
RBJSJGMEPLUKQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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